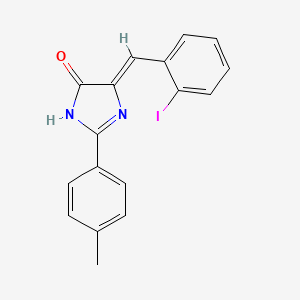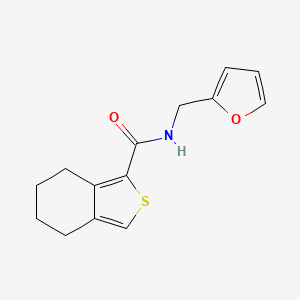
(2E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-N-(2-METHOXY-4-NITROPHENYL)ACRYLAMIDE is a synthetic organic compound that belongs to the class of acrylamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-N-(2-METHOXY-4-NITROPHENYL)ACRYLAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a cyano group donor under basic conditions.
Introduction of the iodo and dimethoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the methoxy and nitro groups: These functional groups can be added through nucleophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(2E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-N-(2-METHOXY-4-NITROPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens, acids, or bases may be employed depending on the specific substitution reaction.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, (2E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-N-(2-METHOXY-4-NITROPHENYL)ACRYLAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound may have potential applications in biology and medicine, particularly in the development of pharmaceuticals. Its functional groups could interact with biological targets, leading to potential therapeutic effects.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-N-(2-METHOXY-4-NITROPHENYL)ACRYLAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
類似化合物との比較
Similar Compounds
(2E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)ACRYLAMIDE: Lacks the methoxy and nitro groups.
(2E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-N-(2-METHOXY-PHENYL)ACRYLAMIDE: Lacks the nitro group.
Uniqueness
The presence of both methoxy and nitro groups in (2E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-N-(2-METHOXY-4-NITROPHENYL)ACRYLAMIDE distinguishes it from similar compounds. These functional groups may confer unique chemical reactivity and potential biological activity, making it a compound of interest for further research and development.
特性
分子式 |
C19H16IN3O6 |
|---|---|
分子量 |
509.3 g/mol |
IUPAC名 |
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H16IN3O6/c1-27-16-9-13(23(25)26)4-5-15(16)22-19(24)12(10-21)6-11-7-14(20)18(29-3)17(8-11)28-2/h4-9H,1-3H3,(H,22,24)/b12-6+ |
InChIキー |
KAFRASYQYZUREV-WUXMJOGZSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=C(C(=C2)I)OC)OC)/C#N |
正規SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=C(C(=C2)I)OC)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-](/img/structure/B11080218.png)
![2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B11080233.png)
![2,3-Bis(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B11080235.png)
![N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(phenyl)acetyl]benzamide](/img/structure/B11080238.png)

![1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(2,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11080244.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11080250.png)
![2-[(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11080259.png)
![3-Acetylamino-4-isobutylsulfanyl-6-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B11080262.png)
![2-fluoro-N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11080266.png)
![1-Benzyl-4-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine](/img/structure/B11080269.png)
![11-(3-methylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11080273.png)
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11080280.png)
